(R)-N-Methylsalsolinol is a member of isoquinolines.
(R)-N-Methylsalsolinol
CAS No.: 53622-84-7
Cat. No.: VC1894038
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53622-84-7 |
|---|---|
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | (1R)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-6,7-diol |
| Standard InChI | InChI=1S/C11H15NO2/c1-7-9-6-11(14)10(13)5-8(9)3-4-12(7)2/h5-7,13-14H,3-4H2,1-2H3/t7-/m1/s1 |
| Standard InChI Key | RKMGOUZXGHZLBJ-SSDOTTSWSA-N |
| Isomeric SMILES | C[C@@H]1C2=CC(=C(C=C2CCN1C)O)O |
| SMILES | CC1C2=CC(=C(C=C2CCN1C)O)O |
| Canonical SMILES | CC1C2=CC(=C(C=C2CCN1C)O)O |
Introduction
Chemical Structure and Properties
(R)-N-Methylsalsolinol (IUPAC name: (1R)-1,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-ium-6,7-diol) is a chiral molecule with the molecular formula C11H16NO2+ and a molecular weight of 194.25 g/mol . This compound exists as the conjugate acid of (R)-N-methylsalsolinol, formed through protonation of the imino group, and represents the predominant species at physiological pH (7.3) . Its chemical structure features a 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline backbone with methyl groups at positions 1 and 2, with the crucial R-configuration at the C1 position distinguishing it from its S-enantiomer .
The compound belongs to the broader family of tetrahydroisoquinolines, which are nitrogen-containing heterocyclic structures with significant biological activity. Various identifiers have been assigned to this molecule, including:
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InChI: InChI=1S/C11H15NO2/c1-7-9-6-11(14)10(13)5-8(9)3-4-12(7)2/h5-7,13-14H,3-4H2,1-2H3/p+1/t7-/m1/s1
Biosynthesis and Metabolism
The formation of (R)-N-Methylsalsolinol occurs through the N-methylation of salsolinol, a process catalyzed by N-methyltransferases. These enzymatic reactions have been demonstrated in both human brain homogenates in vitro and in rat brain in vivo . Interestingly, multiple N-methyltransferases with different pH optima (pH 7.0 and 8.4) have been identified in human brain tissue, suggesting complex regulation of this biosynthetic pathway .
Once formed, (R)-N-Methylsalsolinol can undergo further transformation through oxidation processes. This oxidation can proceed via two pathways:
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Non-enzymatic autoxidation
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Enzymatic oxidation mediated by oxidases sensitive to semicarbazide
Both pathways lead to the formation of 1,2-dimethyl-6,7-dihydroxyisoquinolinium ions (DMDHIQ+) . This metabolic sequence bears striking similarity to the conversion pathway of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to MPP+, a well-established neurotoxin that causes parkinsonian symptoms .
Neurotoxic Mechanisms
(R)-N-Methylsalsolinol demonstrates significant neurotoxicity, particularly toward dopaminergic neurons, through several mechanisms:
Oxidative Stress Induction
The compound has been shown to increase the production of reactive oxygen species (ROS) in neuronal cells, leading to oxidative damage of cellular components . This effect has been demonstrated in multiple neuronal cell types, including SH-SY5Y human neuroblastoma cells, where exposure to salsolinol derivatives significantly reduced intracellular glutathione levels—a key cellular antioxidant—exacerbating oxidative damage .
Mitochondrial Dysfunction
(R)-N-Methylsalsolinol can initiate mitochondrial permeability transition, leading to disruption of mitochondrial function . This dysfunction results in decreased ATP production, compromising cellular energy metabolism and contributing to neuronal death . The mitochondrial effects closely resemble those observed with MPP+, the active metabolite of MPTP .
Experimental Studies on Cellular Systems
Numerous in vitro studies have investigated the effects of salsolinol and its derivatives, including (R)-N-Methylsalsolinol, on various cell types. Table 1 summarizes key findings from these investigations, demonstrating the concentration-dependent effects and cellular responses across different experimental models.
Table 1: Effects of Salsolinol in Various In Vitro Experimental Systems
These experimental findings collectively demonstrate that (R)-N-Methylsalsolinol and related compounds exert concentration-dependent neurotoxic effects through multiple mechanisms, with particular sensitivity observed in dopaminergic neuronal models. The data also reveal potential protective strategies, including antioxidant supplementation and growth factor therapy.
Implications in Parkinson's Disease
The potential role of (R)-N-Methylsalsolinol in the pathogenesis of Parkinson's disease has been extensively investigated. Several lines of evidence support its involvement:
Elevated Levels in Parkinson's Disease Patients
Studies have demonstrated significantly increased levels of (R)-N-Methylsalsolinol in the cerebrospinal fluid of newly diagnosed, untreated patients with Parkinson's disease compared to control subjects and patients with multiple system atrophy . This finding suggests a potential association between the compound and the disease process.
Structural and Mechanistic Parallels with Known Neurotoxins
(R)-N-Methylsalsolinol bears structural similarity to MPTP, a compound known to cause parkinsonian symptoms in humans and experimental animals . The metabolic pathway and mechanism of neurotoxicity also parallel those of MPTP/MPP+, involving selective dopaminergic neurotoxicity, oxidative stress, and mitochondrial dysfunction .
Selective Vulnerability of Dopaminergic Neurons
The compound demonstrates particular toxicity toward dopaminergic neurons, which are the primary neurons affected in Parkinson's disease. This selective vulnerability might contribute to the progressive loss of dopaminergic neurons in the substantia nigra, a hallmark pathological feature of Parkinson's disease .
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